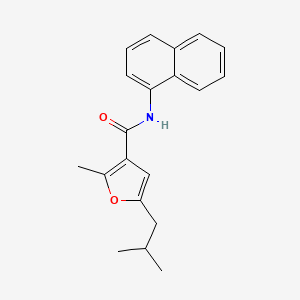
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide acts as a potent antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. It also exhibits moderate affinity for the α2-adrenergic receptor. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's mechanism of action involves the modulation of the serotonergic and noradrenergic systems, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit significant anti-inflammatory effects in animal models of inflammation. It also exhibits potent analgesic effects, which have been attributed to its ability to modulate the serotonergic and noradrenergic systems. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide offers several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT1A receptor. However, N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's limited solubility in water and its potential toxicity at high doses can pose challenges for laboratory experiments.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. These include investigating its potential use in treating psychiatric disorders such as anxiety and depression, exploring its mechanism of action in more detail, and studying its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide for therapeutic applications.
合成法
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as sodium carbonate. The reaction yields N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide as a white crystalline solid, which can be purified using recrystallization techniques.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in treating anxiety, depression, and other psychiatric disorders.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-8-9-17(14-16(15)2)21-20(24)23-12-10-22(11-13-23)18-6-4-5-7-19(18)25-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYXUZWLKOXWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)

![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)

![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)